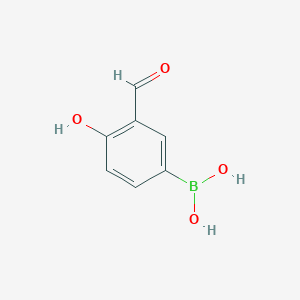

3-Formyl-4-hydroxyphenylboronic acid

Beschreibung

Eigenschaften

IUPAC Name |

(3-formyl-4-hydroxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BO4/c9-4-5-3-6(8(11)12)1-2-7(5)10/h1-4,10-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYDMMKUWINZXKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)O)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Formyl-4-hydroxyphenylboronic Acid (CAS: 182344-24-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Formyl-4-hydroxyphenylboronic acid, a versatile building block with significant potential in organic synthesis and medicinal chemistry. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and application in cross-coupling reactions, and explores its potential biological activity, offering valuable insights for researchers in drug discovery and development.

Core Chemical and Physical Properties

This compound is a bifunctional organic compound containing both a boronic acid and a formyl-substituted phenol moiety. This unique combination of functional groups makes it a valuable reagent in a variety of chemical transformations, most notably in palladium-catalyzed cross-coupling reactions.

| Property | Value | Source |

| CAS Number | 182344-24-7 | ChemScene[1] |

| Molecular Formula | C₇H₇BO₄ | ChemScene[1] |

| Molecular Weight | 165.94 g/mol | ChemScene[1] |

| SMILES | O=Cc1cc(B(O)O)ccc1O | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 77.76 Ų | ChemScene[1] |

| logP | -1.1155 | ChemScene[1] |

| Hydrogen Bond Donors | 3 | ChemScene[1] |

| Hydrogen Bond Acceptors | 4 | ChemScene[1] |

| Rotatable Bonds | 2 | ChemScene[1] |

Synthesis and Purification

A general purification method for formylphenylboronic acids is also described in the same patent, which involves dissolution in a weakly alkaline solution to separate non-acidic impurities, followed by precipitation of the pure boronic acid by acidification.[2]

Experimental Protocol: Synthesis of this compound (Proposed)

This protocol is adapted from the synthesis of 3-formyl-4-methoxyphenylboronic acid and may require optimization.

Step 1: Protection of 4-Bromo-2-formylphenol

-

To a solution of 4-bromo-2-formylphenol in a suitable solvent (e.g., dichloromethane), add a protecting group for the hydroxyl moiety (e.g., methoxymethyl chloride (MOM-Cl) or tert-butyldimethylsilyl chloride (TBDMS-Cl)) and a non-nucleophilic base (e.g., diisopropylethylamine).

-

Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

-

Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure.

-

Purify the protected intermediate by column chromatography on silica gel.

Step 2: Borylation

-

Dissolve the protected 4-bromo-2-formylphenol in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Add a solution of n-butyllithium in hexanes dropwise, maintaining the temperature at -78 °C.

-

After stirring for a period, add triisopropyl borate dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of aqueous hydrochloric acid.

-

Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Deprotection

-

Dissolve the crude protected boronic acid in a suitable solvent (e.g., methanol for MOM deprotection, or THF for TBDMS deprotection).

-

Add the appropriate deprotecting agent (e.g., concentrated HCl for MOM group, or tetra-n-butylammonium fluoride (TBAF) for TBDMS group).

-

Stir the reaction at room temperature until deprotection is complete (monitor by TLC).

-

Neutralize the reaction if necessary and extract the product into an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.

Experimental Protocol: Purification

Adapted from US Patent 6,420,597 B2.[2]

-

Suspend the crude this compound in water and cool to approximately 10 °C.

-

Slowly add a 10% aqueous solution of sodium hydroxide dropwise, ensuring the pH does not exceed 10.5 and the temperature remains low.

-

Stir the mixture for a short period and then filter to remove any insoluble impurities.

-

Extract the aqueous filtrate with a non-polar organic solvent (e.g., toluene) to remove any remaining organic impurities.

-

Cool the aqueous phase to 10 °C and slowly add 10% hydrochloric acid to precipitate the pure boronic acid.

-

Filter the precipitate, wash with cold water, and dry under a stream of nitrogen to obtain pure this compound.

Caption: Proposed workflow for the synthesis and purification of this compound.

Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

Arylboronic acids are cornerstone reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds. This compound can be utilized to synthesize a wide array of biaryl and heterocyclic structures, which are prevalent motifs in many pharmaceutical agents.

General Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a general protocol that can be adapted for the coupling of this compound with various aryl halides.

Materials:

-

This compound

-

Aryl halide (e.g., aryl iodide, bromide, or chloride)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst with a suitable ligand)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent (e.g., a mixture of an organic solvent like dioxane, THF, or DMF, and water)

Procedure:

-

In a reaction vessel, combine this compound (typically 1.1-1.5 equivalents), the aryl halide (1 equivalent), and the base (typically 2-3 equivalents).

-

Add the solvent system to the vessel.

-

Degas the mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 15-30 minutes.

-

Add the palladium catalyst under the inert atmosphere.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Potential Biological Activity and Role in Drug Discovery

While specific studies on the biological activity of this compound are limited in the available literature, research on related phenylboronic acid derivatives suggests potential applications in oncology. A study on various substituted phenylboronic acids revealed that certain derivatives exhibit significant antiproliferative activity in cancer cell lines. This activity was associated with the induction of apoptosis and cell cycle arrest.

Notably, the study highlighted that the introduction of a formyl group at the 2-position of the phenylboronic acid significantly increased biological activity. Although this compound was not explicitly tested, it is plausible that it could exhibit similar pro-apoptotic and cell cycle inhibitory effects. The mechanism of action for these related compounds was linked to the accumulation of the p21 protein, a cyclin-dependent kinase inhibitor known to play a crucial role in cell cycle arrest and apoptosis.[3]

Proposed Signaling Pathway for Phenylboronic Acid-Induced Apoptosis

Based on the findings for related compounds, a potential signaling pathway for the anticancer effects of this compound can be proposed. The compound may induce cellular stress, leading to the upregulation of p21. Subsequently, p21 can mediate cell cycle arrest and trigger the intrinsic apoptotic pathway.

Caption: Proposed signaling pathway for apoptosis induced by phenylboronic acid derivatives.

Conclusion

This compound is a valuable and versatile chemical entity with significant potential for researchers in organic synthesis and drug discovery. Its bifunctional nature allows for its use as a key building block in the construction of complex molecular architectures, particularly through the robust and reliable Suzuki-Miyaura cross-coupling reaction. Furthermore, preliminary evidence from related compounds suggests that it may possess interesting biological activities, warranting further investigation into its potential as a lead compound in the development of novel therapeutics, particularly in the field of oncology. This technical guide provides a solid foundation of its properties, synthesis, and potential applications to aid researchers in their scientific endeavors.

References

An In-depth Technical Guide to 3-Formyl-4-hydroxyphenylboronic acid

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Formyl-4-hydroxyphenylboronic acid, tailored for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

This compound is a substituted phenylboronic acid derivative that incorporates both an aldehyde and a hydroxyl functional group. These features make it a valuable building block in organic synthesis, particularly in the construction of complex molecules through cross-coupling reactions.

| Property | Value |

| Molecular Formula | C₇H₇BO₄[1][2][3] |

| Molecular Weight | 165.94 g/mol [1][2][3] |

| CAS Number | 182344-24-7[1][2][3] |

| Purity | ≥98%[1][2] |

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound can be proprietary or vary between laboratories, a general synthetic approach can be outlined. The synthesis often involves the ortho-formylation of a protected 4-hydroxyphenylboronic acid derivative, followed by deprotection.

A common method for the introduction of the formyl group is the Duff reaction or a related formylation reaction using hexamethylenetetramine in an acidic medium. The boronic acid moiety is typically introduced via lithiation of a protected bromophenol followed by reaction with a trialkyl borate and subsequent hydrolysis.

General Workflow for Synthesis:

This diagram illustrates a common multi-step synthesis beginning with the protection of the hydroxyl group of p-bromophenol, followed by the introduction of the boronic acid moiety. The subsequent formylation and final deprotection steps yield the target molecule. The specific reagents and reaction conditions for each step would be optimized based on the chosen protecting group and formylation method.

References

physical and chemical properties of 3-Formyl-4-hydroxyphenylboronic acid

For: Researchers, Scientists, and Drug Development Professionals

Subject: An In-depth Technical Guide on the Physical, Chemical, and Experimental Properties of 3-Formyl-4-hydroxyphenylboronic acid.

Executive Summary

This compound (CAS No. 182344-24-7) is a bifunctional organic compound of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a phenylboronic acid moiety, a hydroxyl group, and an aldehyde (formyl) group, makes it a versatile building block for constructing complex molecules. The boronic acid group is a key participant in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, enabling the formation of carbon-carbon bonds. The aldehyde and hydroxyl functionalities offer additional reactive sites for further derivatization, making this molecule a valuable intermediate in the synthesis of novel pharmaceutical compounds and other advanced materials. This guide summarizes its known physical and chemical properties, provides representative experimental protocols, and illustrates key chemical processes.

Physical and Chemical Properties

The properties of this compound are summarized below. It should be noted that while basic identifiers are well-established, specific experimental data such as melting point, boiling point, and pKa are not consistently reported in publicly available literature. Data from computational models and for closely related isomers are provided for reference where applicable.

General and Structural Properties

| Property | Value | Citation |

| CAS Number | 182344-24-7 | [1][2][3][4] |

| Molecular Formula | C₇H₇BO₄ | [1][2][3] |

| Molecular Weight | 165.94 g/mol | [1][2][3] |

| Canonical SMILES | C1=CC(=C(C=C1C=O)B(O)O)O | |

| InChI Key | WYDMMKUWINZXKJ-UHFFFAOYSA-N | |

| Appearance | Solid (Form and color may vary) | |

| Purity | Typically ≥98% | [1][3] |

Physicochemical and Computational Data

| Property | Value | Notes | Citation |

| Melting Point | No data available | For the related isomer, 4-Formylphenylboronic acid, the melting point is reported as 237-242 °C. | |

| Boiling Point | No data available | --- | |

| Solubility | No data available | Phenylboronic acids generally have low solubility in water and nonpolar organic solvents, but better solubility in polar organic solvents like ethers and ketones. | |

| pKa | No data available | --- | |

| Topological Polar Surface Area (TPSA) | 77.76 Ų | Computationally derived. | [1][5] |

| LogP | -1.1155 | Computationally derived. | [1][5] |

| Hydrogen Bond Donors | 3 | Computationally derived. | [1][5] |

| Hydrogen Bond Acceptors | 4 | Computationally derived. | [1][5] |

| Rotatable Bonds | 2 | Computationally derived. | [1][5] |

Stability and Storage

| Condition | Recommendation | Citation |

| Storage Temperature | 2-8°C or -20°C | [2][5] |

| Storage Conditions | Store in a cool, dry place. Keep container tightly sealed. | [5] |

| Incompatibilities | Strong oxidizing agents. |

Experimental Protocols

Proposed Synthesis via Borylation of 3-Bromo-4-hydroxybenzaldehyde

This protocol describes a plausible two-step synthesis starting from the commercially available 4-hydroxybenzaldehyde.

Step 1: Bromination of 4-hydroxybenzaldehyde

This procedure is adapted from methods for the ortho-bromination of phenols.

-

Dissolve 4-hydroxybenzaldehyde (1.0 eq) in a suitable solvent such as chloroform or a chlorohydrocarbon.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of bromine (Br₂, ~1.0 eq) in the same solvent dropwise to the stirred reaction mixture. Maintain the temperature at 0°C.

-

After the addition is complete, allow the reaction to stir at 0°C for an additional 1-2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with a nonpolar solvent like petroleum ether to precipitate the product.[6]

-

Filter the resulting solid, wash with cold water, and recrystallize from water to yield 3-bromo-4-hydroxybenzaldehyde.[6]

Step 2: Miyaura Borylation

This procedure converts the aryl bromide to the corresponding boronic acid.

-

In a dry, argon-purged flask, combine 3-bromo-4-hydroxybenzaldehyde (1.0 eq), bis(pinacolato)diboron (B₂pin₂, ~1.1 eq), and a dry, deoxygenated solvent such as 1,4-dioxane or THF.

-

Add potassium acetate (KOAc, ~3.0 eq) as the base.

-

Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, ~0.03 eq).

-

Heat the mixture to 80-90°C and stir under an inert atmosphere for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure. The resulting pinacol ester can be hydrolyzed to the boronic acid by stirring with an aqueous acid (e.g., 2M HCl) or by silica gel chromatography.

Representative Protocol for Suzuki-Miyaura Cross-Coupling

This protocol details a general procedure for using this compound as a reagent in a Suzuki-Miyaura coupling reaction.

-

To a flask, add the aryl halide (e.g., 4-bromoanisole, 1.0 eq), this compound (1.2 eq), and a solvent system such as n-propanol/water (4:1).[7]

-

Stir the mixture for 15 minutes to dissolve the solids.

-

Add the catalyst (e.g., palladium acetate, Pd(OAc)₂, 0.003 eq) and a ligand (e.g., triphenylphosphine, PPh₃, 0.01 eq).[7]

-

Add an aqueous base solution, such as 2M sodium carbonate (Na₂CO₃, ~2.0 eq).[7]

-

Purge the flask with an inert gas (e.g., nitrogen or argon) and heat the solution to reflux (~90-100°C) for 1-4 hours, or until TLC/GC-MS analysis indicates the consumption of the limiting reagent.[7]

-

Cool the reaction to room temperature and add water.

-

Extract the product into an organic solvent such as ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization.[7]

Protocol for FT-IR Spectroscopic Analysis

This protocol is based on the methodology for analyzing functionalized phenylboronic acids.

-

Prepare a KBr pellet by mixing approximately 1-2 mg of this compound with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

-

Grind the mixture thoroughly in an agate mortar until a fine, homogeneous powder is obtained.

-

Transfer a portion of the powder to a pellet-forming die and press under high pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

-

Record the FT-IR spectrum of the sample pellet using a spectrometer, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹.

-

Acquire a background spectrum of an empty sample holder or a pure KBr pellet and subtract it from the sample spectrum.

-

Analyze the resulting spectrum for characteristic absorption bands corresponding to O-H (boronic acid and phenol), B-O, C=O (aldehyde), and aromatic C-H and C=C stretching and bending vibrations.

Visualizations

Proposed Synthetic Workflow

The following diagram illustrates a plausible synthetic route to obtain this compound.

Caption: Proposed synthesis of this compound.

Catalytic Cycle of the Suzuki-Miyaura Reaction

This diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction, a primary application for this class of compounds.

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Solubility of 3-Formyl-4-hydroxyphenylboronic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 3-Formyl-4-hydroxyphenylboronic acid in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide leverages data for the closely related parent compound, phenylboronic acid, to provide a strong foundational understanding of its expected solubility behavior. The experimental protocols for determining solubility and a key application in organic synthesis are also detailed.

Predicted Solubility Profile

This compound (CAS 182344-24-7) is a functionalized arylboronic acid.[1][2][3][4] Its molecular structure, featuring a hydrophilic boronic acid group, a hydroxyl group, and a polar formyl group, dictates its solubility. It is anticipated to exhibit favorable solubility in polar organic solvents, particularly those capable of hydrogen bonding. Conversely, its solubility is expected to be limited in nonpolar or hydrocarbon-based solvents.

Quantitative Solubility Data (for Phenylboronic Acid as an Analog)

The following table summarizes the quantitative solubility of phenylboronic acid in various common organic solvents. This data is presented as a mole fraction at different temperatures and serves as a valuable reference point for estimating the solubility of this compound.[5] Phenylboronic acid has high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[6][7]

| Solvent | Temperature (K) | Phenylboronic Acid (Mole Fraction, x) |

| Chloroform | 293.15 | 0.012 |

| 303.15 | 0.020 | |

| 313.15 | 0.033 | |

| 323.15 | 0.052 | |

| 3-Pentanone | 293.15 | 0.095 |

| 303.15 | 0.135 | |

| 313.15 | 0.185 | |

| 323.15 | 0.250 | |

| Acetone | 293.15 | 0.110 |

| 303.15 | 0.155 | |

| 313.15 | 0.210 | |

| 323.15 | 0.280 | |

| Dipropyl Ether | 293.15 | 0.055 |

| 303.15 | 0.080 | |

| 313.15 | 0.115 | |

| 323.15 | 0.160 | |

| Methylcyclohexane | 293.15 | < 0.001 |

| 303.15 | < 0.001 | |

| 313.15 | 0.001 | |

| 323.15 | 0.001 |

Experimental Protocol for Solubility Determination

A robust and commonly employed technique for determining the solubility of boronic acids in organic solvents is the dynamic method.[5][6][8][9] This method involves the precise measurement of the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.

Principle of the Dynamic Method

A mixture of the boronic acid and the selected organic solvent with a known composition is prepared. This biphasic sample is then heated at a slow, constant rate with vigorous stirring. The temperature at which the last solid particles visually or instrumentally disappear, resulting in a clear, homogeneous solution, is recorded as the equilibrium solubility temperature for that specific composition. The disappearance of turbidity can be monitored by measuring the intensity of a light beam passing through the sample.[6][8][9][10]

Apparatus and Materials

-

Boronic Acid (e.g., this compound)

-

High-purity organic solvents

-

Analytical balance

-

Jacketed glass vessel with a magnetic stirrer

-

Programmable thermostatic bath

-

Calibrated temperature sensor

-

Luminance probe or laser beam for turbidity measurement

Procedure

-

Sample Preparation: Accurately weigh the boronic acid and the chosen solvent to prepare a mixture of a specific composition.

-

Equilibration: Place the mixture in the jacketed glass vessel and stir vigorously.

-

Controlled Heating: Slowly increase the temperature of the thermostatic bath at a constant rate (e.g., 0.1-0.5 °C/min).[8]

-

Turbidity Measurement: Continuously monitor the turbidity of the solution.

-

Determination of Dissolution Temperature: Record the temperature at which the solution becomes completely clear, indicating the disappearance of the last solid particles.[8]

-

Data Collection: Repeat the measurement with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).[8]

Caption: Workflow for the dynamic method of solubility determination.

Application in Suzuki-Miyaura Coupling

Arylboronic acids, such as this compound, are fundamental building blocks in organic synthesis, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[8][11][12] This reaction forms a carbon-carbon bond between the arylboronic acid and an aryl or vinyl halide, enabling the synthesis of complex biaryl compounds which are common motifs in pharmaceuticals and advanced materials.[12][13]

The workflow for a typical Suzuki-Miyaura coupling reaction is depicted below.

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

References

- 1. chemscene.com [chemscene.com]

- 2. (3-Formyl-4-hydroxyphenyl)boronic acid | 182344-24-7 [sigmaaldrich.com]

- 3. 182344-24-7|(3-Formyl-4-hydroxyphenyl)boronic acid|BLD Pharm [bldpharm.com]

- 4. usbio.net [usbio.net]

- 5. benchchem.com [benchchem.com]

- 6. d-nb.info [d-nb.info]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. nbinno.com [nbinno.com]

- 12. nbinno.com [nbinno.com]

- 13. researchgate.net [researchgate.net]

Navigating the Analytical Landscape of 3-Formyl-4-hydroxyphenylboronic Acid: A Technical Guide to HPLC and LC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the analytical methodologies for the characterization of 3-Formyl-4-hydroxyphenylboronic acid, a key building block in organic synthesis and drug discovery. Leveraging established principles of chromatography and mass spectrometry for related boronic acid derivatives, this document offers detailed experimental protocols and data interpretation strategies to empower researchers in their analytical endeavors. While specific application notes for this compound are not widely published, this guide synthesizes available information on similar compounds to provide robust starting points for method development and validation.

Physicochemical Properties and Analytical Considerations

This compound (MW: 165.94 g/mol , Formula: C₇H₇BO₄) is a polar molecule containing a hydrophilic boronic acid moiety, a phenolic hydroxyl group, and an aldehyde functional group.[1] These functional groups dictate its chromatographic behavior and detection characteristics. The boronic acid group, with its potential for reversible complexation, and the overall polarity of the molecule present unique challenges and opportunities in developing separation methods.

High-Performance Liquid Chromatography (HPLC) Analysis

Reverse-phase high-performance liquid chromatography (RP-HPLC) is a primary technique for the analysis of boronic acids. However, the hydrophilic nature of this compound can lead to poor retention on traditional C18 columns with standard mobile phases. Several strategies can be employed to overcome this challenge.

Experimental Protocol: A Starting Point for HPLC Method Development

Based on methodologies for similar aromatic boronic acids, the following protocol can serve as a robust starting point for the HPLC analysis of this compound.

Table 1: Proposed HPLC Method Parameters

| Parameter | Recommended Condition | Notes |

| Column | Mixed-mode (e.g., Primesep P) or Polar-embedded (e.g., XSelect Premier HSS T3) | Mixed-mode columns offer multiple interaction mechanisms (hydrophobic, ion-exchange, pi-pi) enhancing retention of polar analytes.[2] Polar-embedded phases are also well-suited for retaining more polar compounds. |

| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water | For MS compatibility, formic acid is preferred over non-volatile acids like phosphoric acid.[3] |

| Mobile Phase B | Acetonitrile or Methanol | The choice of organic modifier can influence selectivity. |

| Gradient | 5-95% B over 15-20 minutes | A gradient elution is recommended to ensure elution of the analyte and any potential impurities with good peak shape. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Injection Volume | 5-10 µL | |

| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |

| Detection | UV at 254 nm or 270 nm | Aromatic boronic acids typically exhibit UV absorbance.[2] |

Note: The use of a high-pH mobile phase (e.g., pH 12) could be explored to analyze the corresponding boronate ester, although this may compromise the retention of the more hydrophilic boronic acid itself.[4]

HPLC Workflow Diagram

Caption: A generalized workflow for the HPLC analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

LC-MS offers superior sensitivity and selectivity for the analysis of boronic acids, especially at trace levels. This is particularly relevant in the context of drug development for the quantification of impurities.

Experimental Protocol: A Starting Point for LC-MS Method Development

For LC-MS analysis, it is crucial to use volatile mobile phase modifiers. The following protocol is based on established methods for the sensitive quantification of phenylboronic acid derivatives.[5]

Table 2: Proposed LC-MS Method Parameters

| Parameter | Recommended Condition | Notes |

| LC System | UHPLC or HPLC system | UHPLC can offer faster analysis and better resolution. |

| Column | C18 or similar reversed-phase column (e.g., Agilent Poroshell HPH C18) | |

| Mobile Phase A | 0.1% Formic Acid in Water or 0.1% Ammonia in Water | The choice of acidic or basic mobile phase will affect ionization efficiency. Negative ion mode is often effective for boronic acids.[5][6] |

| Mobile Phase B | Acetonitrile | |

| Gradient | 5-95% B over 5-10 minutes | A shorter gradient can be used for high-throughput analysis.[5] |

| Flow Rate | 0.2-0.5 mL/min | Lower flow rates are often used with mass spectrometry. |

| Injection Volume | 1-5 µL | |

| Column Temperature | 40 °C | |

| Mass Spectrometer | Triple Quadrupole (QqQ) or High-Resolution Mass Spectrometer (HRMS) | QqQ is ideal for targeted quantification using Multiple Reaction Monitoring (MRM).[5][6] HRMS provides high mass accuracy for identification. |

| Ionization Source | Electrospray Ionization (ESI) | ESI is a soft ionization technique suitable for polar molecules. |

| Ionization Mode | Negative | Boronic acids can be effectively ionized in negative mode.[5] |

| MRM Transitions | To be determined by infusing a standard of the analyte | Precursor ion will be [M-H]⁻. Product ions will be generated upon collision-induced dissociation. |

LC-MS Workflow Diagram

Caption: A schematic of the LC-MS workflow for the analysis of this compound.

Data Interpretation and Quantitative Analysis

For quantitative analysis, a calibration curve should be constructed using a series of standard solutions of this compound of known concentrations. The peak area of the analyte in the sample is then used to determine its concentration by interpolation from the calibration curve. For LC-MS/MS, the method can achieve very low limits of quantitation, in the range of pg/mL.[5] Good linearity, with a correlation coefficient (R²) greater than 0.99, is expected for a validated method.[5]

Conclusion

The successful HPLC and LC-MS analysis of this compound relies on the careful selection of chromatographic conditions to ensure adequate retention and separation from potential impurities. The methodologies outlined in this guide, derived from the analysis of structurally similar boronic acids, provide a solid foundation for developing and validating robust analytical methods. Researchers are encouraged to use these protocols as a starting point and optimize them to meet the specific requirements of their application, whether it be for routine quality control or sensitive impurity profiling in drug development.

References

- 1. chemscene.com [chemscene.com]

- 2. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]

- 3. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 5. sciex.com [sciex.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Purification of 3-Formyl-4-hydroxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 3-Formyl-4-hydroxyphenylboronic acid (CAS No. 182344-24-7), a valuable building block in organic synthesis. The document details a plausible synthetic route, purification protocols, and relevant characterization data, compiled from established chemical literature and patents.

Introduction

This compound is a bifunctional organic compound containing a formyl, a hydroxyl, and a boronic acid group. This unique combination of functional groups makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of pharmaceutical agents and other specialty chemicals. Its structure allows for various chemical transformations, including Suzuki-Miyaura coupling, condensation reactions, and modifications of the formyl and hydroxyl groups.

Table 1: Physicochemical Properties of this compound [1][2]

| Property | Value |

| CAS Number | 182344-24-7 |

| Molecular Formula | C₇H₇BO₄ |

| Molecular Weight | 165.94 g/mol |

| Appearance | Off-white to light yellow solid |

| Purity (Commercial) | ≥95% - 98% |

| Storage Conditions | 2-8°C, under inert atmosphere |

Proposed Synthesis Pathway

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis

Step 1: Protection of 3-bromo-4-hydroxybenzaldehyde

This step protects the acidic phenolic proton, which would interfere with the subsequent lithiation step. A methoxymethyl (MOM) ether is a suitable protecting group.

-

To a solution of 3-bromo-4-hydroxybenzaldehyde (1 equivalent) in dichloromethane (DCM) at 0 °C, add N,N-diisopropylethylamine (DIPEA, 2 equivalents).

-

Slowly add chloromethyl methyl ether (MOM-Cl, 1.1 equivalents) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the consumption of the starting material.

-

Upon completion, quench the reaction with water and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-bromo-4-(methoxymethoxy)benzaldehyde, which can be purified by column chromatography.

Step 2: Lithiation and Borylation

This is the key step where the boronic acid moiety is introduced. The reaction must be carried out under anhydrous conditions and at low temperatures.

-

Dissolve the protected 3-bromo-4-(methoxymethoxy)benzaldehyde (1 equivalent) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Add n-butyllithium (n-BuLi, 1.1 equivalents) dropwise, ensuring the temperature does not rise above -70 °C. Stir the resulting solution for 30-60 minutes at -78 °C.

-

In a separate flask, dissolve triisopropyl borate (B(O-iPr)₃, 1.2 equivalents) in anhydrous THF and cool to -78 °C.

-

Transfer the freshly prepared aryllithium solution to the triisopropyl borate solution via cannula, again maintaining a temperature of -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir overnight.

Step 3: Deprotection and Work-up

This step removes the MOM protecting group and hydrolyzes the boronate ester to the desired boronic acid.

-

Cool the reaction mixture to 0 °C and slowly add aqueous hydrochloric acid (e.g., 2 M HCl) until the pH is acidic (pH ~1-2).

-

Stir vigorously for 1-2 hours at room temperature to ensure complete hydrolysis of both the MOM group and the boronate ester.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

Table 2: Summary of Reagents and Expected Yields for Synthesis

| Step | Key Reagents | Starting Material | Product | Expected Yield (%) |

| 1 | MOM-Cl, DIPEA, DCM | 3-Bromo-4-hydroxybenzaldehyde | 3-Bromo-4-(methoxymethoxy)benzaldehyde | 90-98 |

| 2 | n-BuLi, B(O-iPr)₃, THF | Protected Bromide | Protected Boronate Ester | 70-85 |

| 3 | Aqueous HCl, Ethyl Acetate | Protected Boronate Ester | This compound | >95 (hydrolysis) |

Purification Protocol

Crude formylphenylboronic acids can be unstable under harsh pH and high temperatures, potentially leading to side reactions like the Cannizzaro reaction.[3] A carefully controlled purification by acid-base extraction is recommended to achieve high purity.[3]

Caption: Purification workflow for this compound.

Detailed Purification Method[3]

-

Suspend the crude this compound in water and cool the mixture to 5-10 °C.

-

Slowly add a 10% aqueous sodium hydroxide solution dropwise, carefully monitoring the pH to ensure it does not exceed 10.5. The internal temperature should be maintained below 10 °C.

-

Once the solid has dissolved, stir the solution for an additional 10-30 minutes.

-

Filter off any insoluble impurities.

-

Extract the aqueous phase with an organic solvent like toluene or methyl t-butyl ether (MTBE) to remove non-acidic organic impurities.

-

Cool the aqueous phase back to 10 °C and slowly add 10% hydrochloric acid to precipitate the boronic acid.

-

Filter the precipitate, wash with cold water, and dry under a stream of nitrogen or in a vacuum oven at a low temperature (e.g., 40-50 °C).

Table 3: Purification Parameters and Expected Outcome

| Parameter | Recommended Value/Procedure | Rationale |

| Dissolution pH | 8.0 - 10.5 | Avoids Cannizzaro reaction which occurs at higher pH (>11).[3] |

| Temperature | 5 - 10 °C | Minimizes decomposition of the formyl group.[3] |

| Washing Solvent | Toluene or MTBE | Removes non-polar organic impurities. |

| Precipitation | Acidification with HCl to pH ~1-2 | Recovers the purified boronic acid from its salt form. |

| Expected Purity | >99% (by HPLC) | This method is effective at removing common impurities from the synthesis.[3] |

Characterization

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR should show characteristic peaks for the aldehyde proton (~9.8 ppm), aromatic protons, and the exchangeable protons of the hydroxyl and boronic acid groups.

-

¹³C NMR will show signals for the carbonyl carbon (~191 ppm), aromatic carbons, and the carbon attached to the boron atom.

-

¹¹B NMR is a useful technique for characterizing boronic acids, with an expected signal in the range of 27-30 ppm for trigonal boronic acids.

-

-

Mass Spectrometry (MS): To confirm the molecular weight (165.94 g/mol ).

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

-

Melting Point: To be compared with literature or supplier data.

Conclusion

This technical guide outlines a comprehensive and scientifically grounded approach for the synthesis and purification of this compound. By adapting established protocols for similar molecules, a reliable synthetic route involving hydroxyl protection, lithiation-borylation, and deprotection is proposed. Furthermore, a detailed purification protocol is provided that emphasizes controlled pH and temperature to achieve high purity, making the final product suitable for demanding applications in research and development. Proper analytical characterization is crucial to confirm the identity and purity of the synthesized compound.

References

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 3-Formyl-4-hydroxyphenylboronic Acid and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystallographic characteristics of 3-Formyl-4-hydroxyphenylboronic acid, a key building block in medicinal chemistry and materials science. While a definitive single-crystal X-ray structure for this specific molecule is not publicly available at the time of this publication, this document compiles detailed experimental protocols and structural analyses of closely related analogs to offer a predictive framework for its solid-state behavior. By examining the crystal structures of its parent compounds, 3-formylphenylboronic acid and 4-hydroxyphenylboronic acid, we can infer the likely packing motifs, hydrogen bonding networks, and conformational preferences of the title compound and its derivatives.

Predicted Crystallographic and Structural Data

The introduction of both a formyl and a hydroxyl group onto the phenylboronic acid scaffold is expected to significantly influence its crystal packing through strong hydrogen bonding interactions. Based on analyses of related structures, the following crystallographic parameters and structural features are anticipated for this compound.

Table 1: Predicted and Comparative Crystallographic Data

| Parameter | 3-Formylphenylboronic acid[1] | 4-Hydroxyphenylboronic acid | Predicted: this compound |

| Chemical Formula | C₇H₇BO₃ | C₆H₇BO₃ | C₇H₇BO₄ |

| Molecular Weight | 149.94 g/mol | 137.93 g/mol | 165.94 g/mol |

| Crystal System | Monoclinic | Orthorhombic | Monoclinic or Orthorhombic |

| Space Group | Cc | Pna2₁ | P2₁/c, Cc, or Pna2₁ |

| Key Bond Lengths (Å) | |||

| C-B | ~1.55 Å | ~1.56 Å | ~1.55 - 1.56 Å |

| B-O | ~1.36 - 1.37 Å[1] | ~1.36 - 1.38 Å | ~1.36 - 1.38 Å |

| C=O (formyl) | ~1.22 Å | N/A | ~1.22 Å |

| C-O (hydroxyl) | N/A | ~1.37 Å | ~1.37 Å |

| Dominant Intermolecular Interactions | O-H···O hydrogen bonds forming dimers and sheets.[1] | O-H···O hydrogen bonds creating extensive networks. | Extensive O-H···O hydrogen bonding involving boronic acid, hydroxyl, and formyl groups, likely forming complex layered structures. |

Experimental Protocols

The successful determination of the crystal structure of this compound or its derivatives hinges on two critical stages: the synthesis of high-purity material and the growth of single crystals suitable for X-ray diffraction.

Synthesis and Purification

A common synthetic route to substituted phenylboronic acids involves the reaction of a corresponding aryl halide with a borate ester in the presence of an organolithium or Grignard reagent, followed by acidic workup.

Protocol for Synthesis:

-

Protection of Functional Groups: The reactive formyl and hydroxyl groups may require protection (e.g., as an acetal and a methoxy ether, respectively) prior to the borylation step to prevent side reactions.

-

Halogenation: A suitable starting material would be a halogenated precursor, such as 3-bromo-6-chlorophenol, which can be formylated and protected.

-

Lithiation/Grignard Formation: The protected aryl halide is dissolved in an anhydrous aprotic solvent (e.g., THF or diethyl ether) and cooled to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen). A stoichiometric amount of n-butyllithium or magnesium turnings is added to initiate the formation of the organometallic intermediate.

-

Borylation: Triisopropyl borate or trimethyl borate is added dropwise to the cooled solution. The reaction is allowed to slowly warm to room temperature and stirred overnight.

-

Hydrolysis and Deprotection: The reaction is quenched by the slow addition of an aqueous acid (e.g., HCl). This hydrolyzes the borate ester to the boronic acid and removes the protecting groups.

-

Purification: The crude product is extracted into an organic solvent, dried, and purified by recrystallization or column chromatography to yield the pure this compound.

Single Crystal Growth

Growing diffraction-quality single crystals is often the most challenging step. Slow evaporation is a widely used and effective method for phenylboronic acids.

Protocol for Crystallization by Slow Evaporation:

-

Solvent Selection: A suitable solvent or solvent system must be identified in which the compound has moderate solubility. Common choices include water, ethanol, methanol, or mixtures like ethanol/water.

-

Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.

-

Filtration: Filter the warm solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean, dust-free vial. This removes any particulate matter that could act as unwanted nucleation sites.

-

Evaporation: Cover the vial with a perforated cap or parafilm with small pinholes. This allows the solvent to evaporate slowly over a period of several days to weeks at a constant, controlled temperature.

-

Crystal Harvesting: Once well-formed crystals (typically 0.1 - 0.5 mm in size with sharp edges) appear, they should be carefully harvested from the mother liquor using a cryoloop or a fine needle.

Single-Crystal X-ray Diffraction (SC-XRD)

This is the definitive technique for determining the three-dimensional atomic arrangement within a crystal.

Protocol for Data Collection and Structure Refinement:

-

Mounting: A selected crystal is mounted on a goniometer head, typically using a cryoloop and cryoprotectant oil, and cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas to minimize thermal vibrations.

-

Data Collection: The crystal is placed in a single-crystal X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS). A series of diffraction images are collected as the crystal is rotated.

-

Data Reduction: The collected diffraction intensities are processed to correct for experimental factors (e.g., Lorentz and polarization effects) and integrated to produce a list of reflection intensities.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data using least-squares methods to optimize the atomic coordinates, and thermal parameters, and to locate hydrogen atoms.

Visualized Workflows and Structural Relationships

Diagrams created using Graphviz provide a clear visual representation of the experimental processes and the anticipated molecular interactions that govern the crystal structure.

Caption: Experimental workflow for the synthesis and structural analysis.

Caption: Predicted hydrogen bonding relationships in the crystal lattice.

References

Theoretical and Computational Insights into 3-Formyl-4-hydroxyphenylboronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural, spectroscopic, and electronic properties of 3-Formyl-4-hydroxyphenylboronic acid, a molecule of interest in various chemical and pharmaceutical applications. The document synthesizes findings from theoretical and computational studies, presenting key data, experimental protocols, and logical workflows to facilitate further research and development.

Molecular Structure and Geometry

The geometric parameters of this compound have been determined through computational modeling, providing a foundational understanding of its three-dimensional structure. These calculations are crucial for predicting the molecule's interaction with biological targets and other chemical species.

Computational Methodology for Geometry Optimization

The optimized molecular geometry of this compound was calculated using Density Functional Theory (DFT), a robust method for predicting molecular structures and energies. The specific level of theory employed was B3LYP with a 6-31G(d,p) basis set, as implemented in the Gaussian 03 software package. This approach has been demonstrated to provide results that are in good agreement with experimental data for similar organoboron compounds.

reactivity of the formyl and boronic acid groups in 3-Formyl-4-hydroxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the formyl and boronic acid groups in 3-Formyl-4-hydroxyphenylboronic acid, a versatile bifunctional molecule with significant applications in organic synthesis and drug discovery. The distinct electronic and steric environment of each functional group allows for selective transformations, making it a valuable building block for the synthesis of complex molecular architectures.

Core Reactivity Profile

This compound (CAS 182344-24-7) possesses three key functional groups: a formyl (aldehyde) group, a boronic acid group, and a hydroxyl group. The electronic interplay between these groups dictates their reactivity. The hydroxyl group is a strong electron-donating group, which activates the aromatic ring towards electrophilic substitution. The formyl and boronic acid groups are electron-withdrawing, deactivating the ring towards electrophilic attack but activating it for nucleophilic substitution at the formyl carbon and facilitating participation of the boronic acid in cross-coupling reactions.

The strategic positioning of these groups allows for a range of chemoselective reactions, enabling chemists to utilize this molecule as a scaffold for creating diverse libraries of compounds.

Reactivity of the Boronic Acid Group: Suzuki-Miyaura Cross-Coupling

The boronic acid moiety is most prominently utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry for the construction of biaryl systems, which are common motifs in bioactive molecules.

Experimental Protocol: Suzuki-Miyaura Coupling

A typical procedure for the Suzuki-Miyaura coupling of this compound with an aryl halide is as follows:

-

Reaction Setup: To a flask containing the aryl halide (1.0 equivalent) and this compound (1.0-1.5 equivalents) is added a palladium catalyst, such as Pd(PPh₃)₄ (0.02-0.05 equivalents), and a base, typically an aqueous solution of sodium carbonate (2 M solution, 2-3 equivalents).

-

Solvent: A solvent system such as toluene or a mixture of toluene and ethanol is added.

-

Reaction Conditions: The reaction mixture is stirred and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80°C to reflux for a period of 12 to 24 hours.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate or dichloromethane), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

A specific example from the patent literature involves the coupling of this compound with a brominated benzoquinolin-3-one derivative. The reaction was carried out in toluene with a 2M sodium carbonate solution and tetrakis(triphenylphosphine)palladium(0) as the catalyst at 80°C for 24 hours.[1]

Quantitative Data for Suzuki-Miyaura Coupling

| Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Substituted Aryl Bromide | Pd(PPh₃)₄ | Na₂CO₃ (2M aq.) | Toluene | 80 | 24 | Not specified | [1] |

| Aryl Halides (General) | Pd(PPh₃)₄ / Pd(dppf)Cl₂ | K₂CO₃ / Cs₂CO₃ | Toluene/Ethanol/Water | 80-110 | 12-24 | >70 (Typical) | General Literature |

Reactivity of the Formyl Group: Reductive Amination

The formyl group readily undergoes nucleophilic addition and condensation reactions, with reductive amination being a key transformation for introducing nitrogen-containing functionalities. This reaction proceeds via the formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

Experimental Protocol: Reductive Amination

A general procedure for the reductive amination of this compound with a primary or secondary amine is as follows:

-

Imine Formation: this compound (1.0 equivalent) and the desired amine (1.0-1.2 equivalents) are dissolved in a suitable solvent, such as methanol, ethanol, or dichloromethane. A catalytic amount of acid (e.g., acetic acid) can be added to facilitate imine formation. The mixture is stirred at room temperature for 1-2 hours.

-

Reduction: A reducing agent is then added to the reaction mixture. Common reducing agents for this purpose include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃). The choice of reducing agent depends on the pH of the reaction and the presence of other reducible functional groups. The reaction is typically stirred for an additional 2-12 hours at room temperature.

-

Work-up and Purification: The reaction is quenched by the addition of water or a dilute acid solution. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is purified by chromatography or crystallization.

Quantitative Data for Reductive Amination

Specific quantitative data for the reductive amination of this compound is not extensively tabulated in the literature. However, reductive amination is a high-yielding reaction, with typical yields ranging from 70% to 95%.

| Amine | Reducing Agent | Solvent | Temperature | Time (h) | Yield (%) |

| Primary/Secondary Amines | NaBH₄ | Methanol | Room Temp. | 2-12 | 70-95 (Typical) |

| Primary/Secondary Amines | NaBH(OAc)₃ | Dichloromethane | Room Temp. | 2-12 | 75-98 (Typical) |

Orthogonal Reactivity and Protection Strategies

The ability to selectively react one functional group in the presence of the other is a key advantage of this compound. This orthogonal reactivity can be achieved by careful choice of reaction conditions or through the use of protecting groups.

Selective Reactions of the Formyl Group

The formyl group can be selectively transformed while leaving the boronic acid group intact.

-

Acetal Protection: The aldehyde can be protected as an acetal, typically by reacting it with a diol (e.g., ethylene glycol) in the presence of an acid catalyst. This protected form is stable to the conditions of Suzuki-Miyaura coupling. The acetal can be subsequently deprotected under acidic conditions.

Selective Reactions of the Boronic Acid Group

The boronic acid group can be reacted selectively under conditions that do not affect the formyl group.

-

Boronate Ester Formation: Boronic acids readily form cyclic esters (boronates) with diols. This can be used as a protecting group strategy for the boronic acid. The resulting boronate ester is generally stable to a variety of reaction conditions and can be cleaved by hydrolysis.

Signaling Pathways and Experimental Workflows

The unique bifunctionality of this compound has led to its use in the development of fluorescent sensors and covalent organic polymers.

Fluorescent Sensors for Metal Ion Detection

This compound has been used as a precursor in the synthesis of Salen-based covalent organic polymers (Salen-COP) for the fluorescent detection of metal ions such as Al³⁺, Fe³⁺, and Cu²⁺.[2][3][4] The synthesis involves a one-pot protocol where the boronic acid undergoes self-condensation, followed by an aldehyde-amine condensation with a diamine. The resulting polymer exhibits changes in its fluorescence properties upon binding to specific metal ions.

Caption: Workflow for the synthesis of a Salen-based covalent organic polymer from this compound and its application in fluorescent metal ion detection.

Logical Relationship for Orthogonal Synthesis

The differential reactivity of the formyl and boronic acid groups allows for a logical synthetic pathway where each group can be addressed sequentially.

Caption: Logical pathways for the sequential functionalization of this compound, demonstrating its orthogonal reactivity.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis and medicinal chemistry. The distinct reactivity of its formyl and boronic acid groups allows for a wide range of chemoselective transformations, including Suzuki-Miyaura cross-coupling and reductive amination. Furthermore, the potential for orthogonal protection and sequential functionalization makes it an ideal scaffold for the synthesis of complex molecules and the development of novel chemical probes and materials. This guide provides a foundational understanding of its reactivity, offering researchers and drug development professionals the necessary information to effectively utilize this compound in their synthetic endeavors.

References

An In-depth Technical Guide on the Plausible First Synthesis of 3-Formyl-4-hydroxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proposed Synthetic Pathway

The proposed synthesis of 3-Formyl-4-hydroxyphenylboronic acid commences with the commercially available starting material, 4-bromophenol. The synthetic strategy involves four key transformations:

-

Protection of the Phenolic Hydroxyl Group: The acidic proton of the phenol is first protected to prevent interference with subsequent organometallic reactions. Acetylation is a robust and easily reversible method for this purpose.

-

Ortho-Formylation: A formyl group is selectively introduced at the position ortho to the protected hydroxyl group using the Duff reaction, which is known for its ortho-selectivity in the formylation of phenols.

-

Borylation via Lithium-Halogen Exchange: The bromo-substituent is converted to the desired boronic acid group through a lithium-halogen exchange followed by quenching with a borate ester.

-

Deprotection: The final step involves the removal of the acetyl protecting group to yield the target molecule, this compound.

The overall synthetic workflow is depicted in the following diagram:

Experimental Protocols

Step 1: Acetylation of 4-Bromophenol

The protection of the phenolic hydroxyl group of 4-bromophenol is achieved by acetylation with acetic anhydride.

Experimental Data

| Reagent/Parameter | Value/Condition |

| 4-Bromophenol | 1.0 equiv |

| Acetic Anhydride | 1.1 equiv |

| Pyridine | Solvent |

| Dimethylaminopyridine (DMAP) | Catalytic amount |

| Reaction Temperature | 0 °C to room temperature |

| Reaction Time | Monitored by TLC |

| Work-up | 3M HCl, EtOAc extraction |

Detailed Protocol

To a solution of 4-bromophenol (1 equivalent) and a catalytic amount of dimethylaminopyridine in pyridine, acetic anhydride (1.1 equivalents) is added dropwise at 0 °C.[1] The reaction mixture is then allowed to warm to room temperature and stirred until the starting material is completely consumed, as monitored by Thin Layer Chromatography (TLC).[1] Upon completion, the reaction mixture is poured into 3M HCl and extracted with ethyl acetate.[1] The organic layer is washed, dried, and concentrated to yield 4-bromophenyl acetate.

Step 2: Ortho-Formylation of 4-Bromophenyl acetate (Duff Reaction)

The Duff reaction is employed for the ortho-selective formylation of the protected phenol using hexamethylenetetramine (HMTA) in an acidic medium.[2][3]

Experimental Data

| Reagent/Parameter | Value/Condition |

| 4-Bromophenyl acetate | 1.0 equiv |

| Hexamethylenetetramine (HMTA) | 1.5 equiv |

| Trifluoroacetic acid (TFA) | Solvent |

| Reaction Temperature | Reflux |

| Reaction Time | 4-6 hours |

| Work-up | Acidic hydrolysis, extraction |

Detailed Protocol

A mixture of 4-bromophenyl acetate (1 equivalent) and hexamethylenetetramine (1.5 equivalents) in trifluoroacetic acid is heated to reflux for 4-6 hours.[4] The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled and subjected to acidic hydrolysis to convert the intermediate imine to the aldehyde.[3] The product, 5-bromo-2-hydroxybenzaldehyde acetate, is then extracted with an organic solvent, washed, dried, and purified.

Step 3: Borylation of 5-Bromo-2-hydroxybenzaldehyde acetate

The aryl bromide is converted to a boronic acid via a lithium-halogen exchange followed by reaction with a trialkyl borate.

Experimental Data

| Reagent/Parameter | Value/Condition |

| 5-Bromo-2-hydroxybenzaldehyde acetate | 1.0 equiv |

| n-Butyllithium (n-BuLi) | 1.1 equiv |

| Triisopropyl borate | 1.2 equiv |

| Solvent | Anhydrous THF |

| Reaction Temperature | -78 °C |

| Reaction Time | 1-2 hours |

| Work-up | Acidic hydrolysis (e.g., aq. HCl) |

Detailed Protocol

To a solution of 5-bromo-2-hydroxybenzaldehyde acetate (1 equivalent) in anhydrous tetrahydrofuran (THF) cooled to -78 °C under an inert atmosphere, n-butyllithium (1.1 equivalents) is added dropwise. The mixture is stirred at this temperature for 30 minutes, after which triisopropyl borate (1.2 equivalents) is added. The reaction is stirred for an additional 1-2 hours at -78 °C before being warmed to room temperature. The reaction is then quenched by the addition of aqueous HCl to hydrolyze the borate ester, yielding 3-formyl-4-acetoxyphenylboronic acid.[5] The product is extracted, and the organic layer is washed, dried, and concentrated.

Step 4: Deprotection of 3-Formyl-4-acetoxyphenylboronic acid

The final step is the removal of the acetyl protecting group to unveil the phenolic hydroxyl group.

Experimental Data

| Reagent/Parameter | Value/Condition |

| 3-Formyl-4-acetoxyphenylboronic acid | 1.0 equiv |

| Potassium Carbonate (K₂CO₃) | 2.0 equiv |

| Solvent | Methanol/Water |

| Reaction Temperature | Room temperature |

| Reaction Time | Monitored by TLC |

| Work-up | Acidification, extraction |

Detailed Protocol

3-Formyl-4-acetoxyphenylboronic acid (1 equivalent) is dissolved in a mixture of methanol and water. To this solution, potassium carbonate (2 equivalents) is added, and the mixture is stirred at room temperature. The deprotection is monitored by TLC. Upon completion, the methanol is removed under reduced pressure, and the aqueous residue is acidified with dilute HCl. The resulting precipitate, this compound, is collected by filtration, washed with cold water, and dried under vacuum.

Summary of Plausible First Synthesis

The following diagram illustrates the logical workflow for the proposed synthesis of this compound.

References

- 1. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. synarchive.com [synarchive.com]

- 3. Duff reaction - Wikipedia [en.wikipedia.org]

- 4. A theoretical study of the Duff reaction: insights into its selectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 3-Formyl-4-hydroxyphenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocol for the Suzuki-Miyaura cross-coupling reaction utilizing 3-Formyl-4-hydroxyphenylboronic acid. This versatile building block is of significant interest in medicinal chemistry and materials science due to the synthetic handles offered by its formyl and hydroxyl functionalities, allowing for the construction of complex biaryl scaffolds.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex.[1] This reaction is widely employed in the synthesis of polyolefins, styrenes, and substituted biphenyls.[1] The use of this compound as a coupling partner is particularly valuable as it introduces a synthetically versatile substituted phenyl ring, which can be further functionalized, making it a key intermediate in the development of novel pharmaceuticals and functional materials. The reaction tolerates a wide range of functional groups and typically proceeds under mild conditions.[2]

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction generally involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.

-

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Experimental Protocol

The following protocol is a representative example for the Suzuki coupling of this compound with an aryl bromide. Optimization may be required for different substrates.

Materials

-

This compound

-

Aryl bromide (e.g., 4-bromoanisole)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Nitrogen or Argon gas (for inert atmosphere)

Equipment

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Standard laboratory glassware

-

Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure

-

To a round-bottom flask, add the aryl bromide (1.0 eq), this compound (1.2 eq), and potassium carbonate (2.0 eq).

-

Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) to the flask.

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) to the flask. The total solvent volume should be sufficient to dissolve the reactants (e.g., 0.1 M concentration of the aryl bromide).

-

Stir the reaction mixture at room temperature for 10 minutes to ensure proper mixing.

-

Heat the reaction mixture to 80-100 °C and maintain this temperature with vigorous stirring for 2-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water to the reaction mixture and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Data Presentation

The following table summarizes typical reaction conditions and yields for the Suzuki coupling of this compound with various aryl bromides.

| Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent System | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromoanisole | Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 4 | 85 |

| 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | Toluene/EtOH/H₂O (2:1:1) | 85 | 6 | 78 |

| 2-Bromopyridine | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2) | Dioxane | 100 | 12 | 65 |

| 1-Bromo-3,5-dimethylbenzene | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O (3:1) | 80 | 8 | 92 |

Note: The data presented in this table are representative examples and actual results may vary depending on the specific substrate and reaction conditions.

Visualizations

Suzuki Coupling Catalytic Cycle

References

Application Notes and Protocols for Palladium-Catalyzed Suzuki Reaction with 3-Formyl-4-hydroxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing 3-formyl-4-hydroxyphenylboronic acid. This versatile building block is of significant interest in medicinal chemistry and materials science due to its trifunctional nature, incorporating a boronic acid for cross-coupling, a reactive aldehyde for further derivatization, and a phenolic hydroxyl group. This document outlines recommended palladium catalysts, detailed experimental protocols, and expected outcomes based on available literature for structurally similar substrates.

Introduction

The Suzuki-Miyaura cross-coupling is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls. The reaction typically involves the coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate, catalyzed by a palladium(0) complex. The choice of catalyst, ligands, base, and solvent system is crucial for achieving high yields and purity, especially when working with functionalized substrates like this compound, which contains both electron-withdrawing (formyl) and electron-donating (hydroxyl) groups.

Catalyst Selection and Performance

The selection of the palladium catalyst and associated ligands significantly impacts the efficiency of the Suzuki reaction. For a substrate like this compound, which is both sterically and electronically complex, the choice of a suitable catalytic system is critical. While specific comparative studies on this exact boronic acid are limited, data from reactions with structurally related phenylboronic acids, such as 4-formylphenylboronic acid, provide valuable insights into catalyst performance.

Generally, for aryl bromides, several common palladium catalysts can be employed effectively. For less reactive aryl chlorides, more sophisticated catalyst systems, often involving bulky and electron-rich phosphine ligands, are necessary to achieve good yields.

Table 1: Performance of Common Palladium Catalysts in the Suzuki Coupling of Aryl Halides with Functionalized Phenylboronic Acids.

| Palladium Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Notes |

| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ or K₃PO₄ | Dioxane/H₂O, Toluene/H₂O, or DME/H₂O | 80-100 | 75-95 | A versatile and commonly used catalyst for a wide range of aryl bromides. |

| Pd(dppf)Cl₂ | dppf | K₂CO₃ or Cs₂CO₃ | Dioxane/H₂O or DMF/H₂O | 80-110 | 80-98 | Often provides excellent yields, even with more challenging substrates. |

| Pd(OAc)₂ | SPhos or XPhos | K₃PO₄ | Dioxane/H₂O or Toluene/H₂O | 80-120 | 85-99 | Highly active catalyst system, particularly effective for aryl chlorides. |

| Pd₂(dba)₃ | P(t-Bu)₃ or Buchwald Ligands | K₃PO₄ or Cs₂CO₃ | Toluene or Dioxane | 80-120 | 80-99 | A powerful catalyst system for difficult couplings, including sterically hindered substrates. |

Note: Yields are indicative and can vary significantly based on the specific aryl halide, reaction conditions, and scale.

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura coupling of this compound with aryl bromides and chlorides. These protocols are based on established procedures for similar functionalized boronic acids and can be adapted as a starting point for optimization.

Protocol 1: General Procedure for Suzuki Coupling with Aryl Bromides using Pd(PPh₃)₄

This protocol is a robust starting point for the coupling of various aryl bromides with this compound.

Materials:

-

This compound

-

Aryl bromide

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and potassium carbonate (2.0 equivalents).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.03 - 0.05 equivalents) to the flask.

-

Add a degassed solvent mixture of 1,4-dioxane and water (typically a 4:1 to 5:1 ratio). The reaction concentration is typically between 0.1 and 0.5 M with respect to the aryl bromide.

-

Heat the reaction mixture to 80-100 °C under a positive pressure of inert gas and stir vigorously.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Protocol 2: General Procedure for Suzuki Coupling with Aryl Chlorides using Pd(OAc)₂ and SPhos

This protocol is recommended for the more challenging coupling of aryl chlorides.

Materials:

-

This compound

-

Aryl chloride

-

Palladium(II) Acetate [Pd(OAc)₂]

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium Phosphate (K₃PO₄)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a glovebox or under a stream of inert gas, add palladium(II) acetate (0.02 - 0.05 equivalents) and SPhos (0.04 - 0.10 equivalents) to a dry Schlenk tube.

-

Add the aryl chloride (1.0 equivalent), this compound (1.5 equivalents), and potassium phosphate (2.0 - 3.0 equivalents).

-

Evacuate and backfill the tube with an inert gas.

-

Add degassed 1,4-dioxane and water (typically a 10:1 ratio).

-

Seal the tube and heat the reaction mixture to 100-120 °C with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature.

-

Work-up the reaction as described in Protocol 1.

-

Purify the product by column chromatography.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

A typical workflow for performing and analyzing the Suzuki coupling of this compound is outlined below.

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Application Notes and Protocols for Protein Bioconjugation with 3-Formyl-4-hydroxyphenylboronic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction